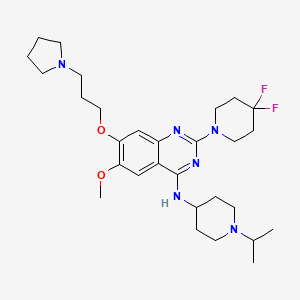

UNC0642

描述

UNC0642 是一种强效且选择性的组蛋白甲基转移酶 G9a 和 G9a 样蛋白 (GLP) 抑制剂。这些酶催化组蛋白 3 (H3K9) 上赖氨酸 9 的单甲基化和二甲基化,这是一种与基因调控相关的关键表观遗传修饰。 This compound 在抑制癌细胞存活和肿瘤发生方面显示出巨大的潜力,使其成为有希望的癌症治疗候选药物 .

准备方法

UNC0642 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

喹唑啉核心形成: 这涉及适当的起始原料的反应,以形成喹唑啉环体系。

哌啶部分的引入: 此步骤涉及将哌啶环添加到喹唑啉核心。

喹唑啉环的官能化:

This compound 的工业生产方法尚未得到广泛的文献记载,但它们可能涉及优化合成路线,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

科学研究应用

UNC0642 具有广泛的科学研究应用,包括:

癌症研究: this compound 已被证明可以抑制癌细胞的增殖并诱导细胞周期停滞。

表观遗传学: 作为 G9a 和 GLP 的抑制剂,this compound 是研究组蛋白甲基化在基因调控和表观遗传修饰中作用的宝贵工具.

作用机制

UNC0642 通过抑制 G9a 和 GLP 的活性发挥其作用,G9a 和 GLP 负责 H3K9 的甲基化。这种抑制导致 H3K9 甲基化水平下降,从而导致基因表达的变化。 该化合物已被证明可以诱导细胞周期停滞,增加活性氧物种水平,并激活 p38 和 JNK/MAPK 信号通路 .

相似化合物的比较

UNC0642 与其他 G9a 和 GLP 抑制剂类似,例如 UNC0638 和 BIX-01294。 与这些化合物相比,this compound 具有改善的药代动力学特性和更高的选择性 . 主要区别包括:

UNC0638: 虽然 this compound 和 UNC0638 都抑制 G9a 和 GLP,但 this compound 具有更好的药代动力学特性,使其更适合体内研究.

BIX-01294: 该化合物也抑制 G9a,但与 this compound 相比,其选择性和效力较低.

This compound 独特的效力、选择性和药代动力学特性的组合使其成为研究和潜在治疗应用的宝贵工具。

生物活性

UNC0642 is a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2), which plays a significant role in epigenetic regulation and has been implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression through histone methylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound functions primarily by inhibiting G9a, leading to a decrease in dimethylation of histone H3 at lysine 9 (H3K9me2). This modification is associated with transcriptional repression of tumor suppressor genes. By blocking G9a activity, this compound promotes the reactivation of these genes, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.

In Vitro Studies

-

Bladder Cancer :

- In studies involving human urinary bladder cancer (UBC) cell lines (T24, J82, and 5637), this compound demonstrated a dose-dependent reduction in cell viability with IC50 values of 9.85 ± 0.41 µM for T24 cells and 13.15 ± 1.72 µM for J82 cells. Treatment with this compound also significantly increased apoptosis markers such as cleaved Caspase 3 and BIM protein levels .

- Breast Cancer :

- Prader-Willi Syndrome Model :

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can significantly suppress tumor growth without notable toxicity. For instance, in nude mice bearing J82 xenografts treated with 5 mg/kg doses every other day, tumor growth was markedly inhibited as indicated by reduced tumor volumes and weights .

Summary of Key Findings

| Cancer Type | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|

| Urinary Bladder Cancer | 9.85 - 13.15 | Inhibition of G9a leading to apoptosis | Decreased cell viability and increased apoptosis |

| Breast Cancer | 12.6 | Downregulation of proliferation markers | Induced apoptosis and reduced proliferation |

| Prader-Willi Syndrome | N/A | Modulation of G9a activity | Improved survival rates in neonatal pups |

Case Studies

- Urinary Bladder Cancer :

- Breast Cancer :

属性

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAMYOYQYRYFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481677-78-4 | |

| Record name | UNC-0642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-0642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。